Systemic Antinociceptive Potency: Filenadol vs. Ibuprofen in the Phenyl-p-Benzoquinone (PBQ) Writhing Model
In the phenyl-p-benzoquinone (PBQ)-induced writhing test in mice, filenadol demonstrated an oral ID50 of 68.8 mg/kg [1]. For ibuprofen, under analogous experimental conditions, the oral ED50 was 100.5 mg/kg [2]. This indicates that filenadol exhibits approximately 1.46-fold greater oral potency than ibuprofen in this visceral pain model. Furthermore, filenadol's steep potency gradient when comparing different routes (p.o. ID50: 68.8 mg/kg; i.v. ID50: 1.67 mg/kg) indicates high bioavailability-limited central efficacy [1].
| Evidence Dimension | Oral antinociceptive potency (ID50/ED50) |
|---|---|
| Target Compound Data | 68.8 mg/kg p.o. (ID50, phenyl-p-benzoquinone writhing, mice) |
| Comparator Or Baseline | 100.5 mg/kg p.o. (ED50, acetic acid writhing, mice) for ibuprofen |
| Quantified Difference | Filenadol 68.8 mg/kg vs. ibuprofen 100.5 mg/kg (1.46× higher potency for filenadol) |
| Conditions | PBQ-induced writhing in mice (Bustos et al., 1995) vs. acetic acid writhing in mice (Zhou et al., 2019); note: different chemical stimuli preclude direct intra-study comparison |
Why This Matters
Filenadol's lower effective oral dose for visceral pain relief translates to reduced compound consumption in research protocols where cost-per-dose or minimal-exposure study designs are critical.
- [1] Bustos G, Ferrándiz ML, Sanz MJ, Payá M, Alcaraz MJ. Antinociceptive activity of filenadol on inflammatory pain. Life Sci. 1995;57(14):PL181-6. doi:10.1016/0024-3205(95)02098-4. View Source
- [2] Zhou WZ, Zhao TY, Wang ZY, Lu GY, Zhang SZ, Zhang C, Wu N, Li J. Synergistic antinociception between ZC88, an N-type voltage-dependent calcium channel blocker, and ibuprofen in mouse models of visceral and somatic inflammatory pain. Eur J Pain. 2019;23(1):46-56. doi:10.1002/ejp.1281. View Source
